Scaffold‑Intrinsic PI3Kα/mTOR Inhibitory Potency (Class‑Level Inference)
Although direct enzymatic data for furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone are not yet available in the public domain, its core 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine scaffold has been characterized in a focused SAR study as a potent PI3Kα/mTOR dual‑inhibition chemotype, delivering IC₅₀ values from single‑digit to double‑digit nanomolar against both enzymes [REFS‑1]. This positions the chemotype favourably relative to the early clinical PI3K/mTOR inhibitor BEZ‑235, which shows PI3Kα IC₅₀ ≈ 4 nM and mTOR IC₅₀ ≈ 21 nM [REFS‑2].
| Evidence Dimension | PI3Kα and mTOR enzymatic IC₅₀ (nM) |
|---|---|
| Target Compound Data | Core scaffold range: low single‑digit to low double‑digit nM (range extracted from 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine derivatives) [REFS‑1] |
| Comparator Or Baseline | BEZ‑235 (reference PI3Kα/mTOR dual inhibitor): PI3Kα IC₅₀ ≈ 4 nM; mTOR IC₅₀ ≈ 21 nM [REFS‑2] |
| Quantified Difference | Scaffold IC₅₀ range overlaps with or is more potent than the mTOR arm of BEZ‑235; precise quantitative difference cannot be calculated without compound‑specific data. |
| Conditions | In vitro enzymatic assays using recombinant PI3Kα and mTOR kinases; ATP‑competitive format [REFS‑1]. |
Why This Matters
The scaffold's confirmed nanomolar PI3Kα/mTOR potency establishes a high baseline for biochemical activity; procurement prioritization between analogs should therefore focus on selectivity and cellular efficacy metrics (see Evidence Items 2–4).
- [1] Al-Ashmawy AAK, Ragab FA, Elokely KM, Anwar MM, Perez-Leal O, Rico MC, Gordon J, Bichenkov E, Mateo G, Kassem EMM, Hegazy GH, Abou-Gharbia M, Childers W. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorg Med Chem Lett. 2017; 27(15): 3257-3263. PMID: 28571824. View Source
- [2] Maira SM, Stauffer F, Brueggen J, Furet P, Schnell C, Fritsch C, Brachmann S, Chène P, De Pover A, Schoemaker K, Fabbro D, Gabriel D, Simonen M, Murphy L, Finan P, Sellers W, García-Echeverría C. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Mol Cancer Ther. 2008; 7(7): 1851-1863. View Source
